
3',4'-Dichloro-5'-(trifluoromethoxy)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3’,4’-Dichloro-5’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H5Cl2F3O2 . It has a molecular weight of 273.04 and is a liquid at ambient temperature . The IUPAC name for this compound is 1-(3,4-dichloro-5-(trifluoromethoxy)phenyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for 3’,4’-Dichloro-5’-(trifluoromethoxy)acetophenone is 1S/C9H5Cl2F3O2/c1-4(15)5-2-6(10)8(11)7(3-5)16-9(12,13)14/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
3’,4’-Dichloro-5’-(trifluoromethoxy)acetophenone is a liquid at ambient temperature . It has a molecular weight of 273.04 . The density of a similar compound, 3’-(Trifluoromethoxy)acetophenone, is 1.3±0.1 g/cm3 . Its boiling point is 189.9±35.0 °C at 760 mmHg, and it has a vapour pressure of 0.6±0.4 mmHg at 25°C .Scientific Research Applications
Corrosion Inhibition
- Triazole Derivatives Synthesis : 3,4-dichloro-acetophenone derivatives have been synthesized and studied for their inhibition effects on mild steel corrosion in acidic media. These compounds demonstrate excellent inhibitory effects, with their efficiency confirmed through weight loss measurements, electrochemical tests, and SEM analysis. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, indicating a strong and efficient adsorption process that contributes to their protective capabilities (Li et al., 2008).
Material Synthesis
- Fluorinated Polyimides : Novel fluorinated polyimides have been developed using a diamine derived from the fluorination of acetophenone, demonstrating outstanding solubility, thermal stability, and mechanical properties. These materials show potential for advanced applications in areas requiring materials with high performance and stability (Yin et al., 2005).
Theoretical and Experimental Investigations
- Adsorption Behavior and Corrosion Inhibition : Further studies on triazole derivatives, including those derived from chloro-acetophenone, have explored their theoretical adsorption behaviors and practical corrosion inhibition effects. These investigations help in understanding the molecular basis of their efficiency as corrosion inhibitors (Li et al., 2007).
Asymmetric Hydrogenation
- The compound has relevance in the asymmetric hydrogenation of N-aryl imines, where derivatives of acetophenone, including those with chloro and fluoro groups, contribute to high enantioselectivities. This process is crucial for producing chiral amines, which are valuable in pharmaceutical synthesis (Mršić et al., 2009).
Electrophilic and Nucleophilic Fluorination
- The reactivity of para-substituted acetophenones towards electrophilic and nucleophilic fluorination has been explored, showcasing the compound's versatility in chemical synthesis. These reactions are fundamental in the development of fluorinated organic compounds, which have applications ranging from pharmaceuticals to materials science (Fuglseth et al., 2008).
Properties
IUPAC Name |
1-[3,4-dichloro-5-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c1-4(15)5-2-6(10)8(11)7(3-5)16-9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQQSCMMWABIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
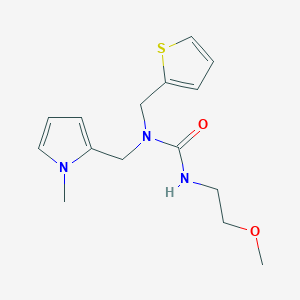
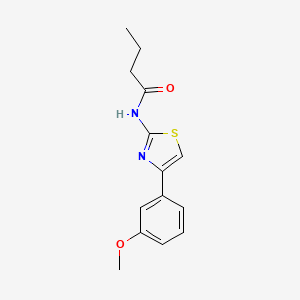
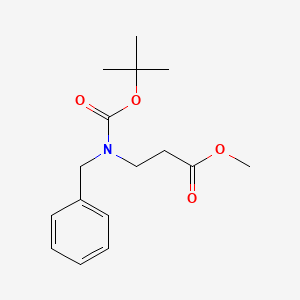
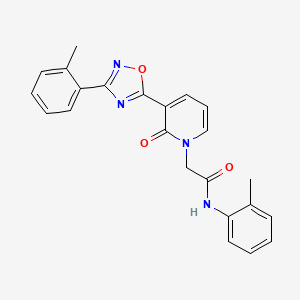
![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2917427.png)
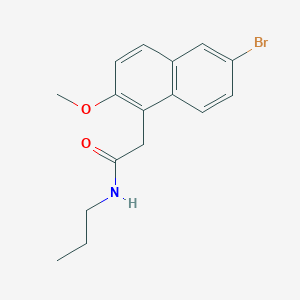
![(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2917429.png)

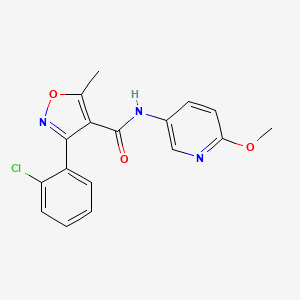
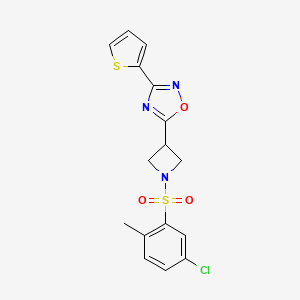

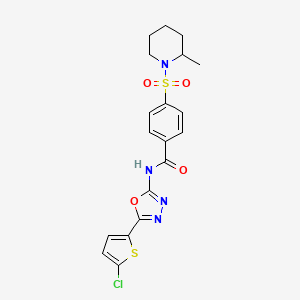
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2917439.png)

